molecular formula C22H22N2O2 B12810844 (Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(1-piperidinylmethyl)- CAS No. 68161-17-1

(Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(1-piperidinylmethyl)-

Katalognummer: B12810844
CAS-Nummer: 68161-17-1
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: MABXOFPLEZYJDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- is a complex organic compound characterized by its spiro-fused structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air-liquid interface. This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial factors for product formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Spiro(9H-fluorene-9,3’-pyrrolidine)-2’,) 5’-dione, 1’-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a hole transporting material (HTM) in electronic applications, facilitating the transport of charge carriers . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Eigenschaften

CAS-Nummer

68161-17-1

Molekularformel

C22H22N2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

1'-(piperidin-1-ylmethyl)spiro[fluorene-9,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C22H22N2O2/c25-20-14-22(21(26)24(20)15-23-12-6-1-7-13-23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-5,8-11H,1,6-7,12-15H2

InChI-Schlüssel

MABXOFPLEZYJDA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CN2C(=O)CC3(C2=O)C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.